![molecular formula C23H19N3O B2685324 9-methyl-6-(2-phenoxyethyl)-6H-indolo[2,3-b]quinoxaline CAS No. 638136-21-7](/img/structure/B2685324.png)
9-methyl-6-(2-phenoxyethyl)-6H-indolo[2,3-b]quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-methyl-6-(2-phenoxyethyl)-6H-indolo[2,3-b]quinoxaline is a complex organic compound belonging to the quinoxaline family. Quinoxalines are nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry . This particular compound features an indoloquinoxaline core with a phenoxyethyl substituent, making it a unique and potentially bioactive molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-methyl-6-(2-phenoxyethyl)-6H-indolo[2,3-b]quinoxaline typically involves the condensation of an appropriate indole derivative with a quinoxaline precursor. One common method includes the reaction of 2-phenoxyethylamine with 9-methyl-6H-indolo[2,3-b]quinoxaline-6-one under acidic conditions . The reaction is usually carried out in a solvent like methanol or ethanol at room temperature, yielding the desired product in good yields.
Industrial Production Methods
Industrial production of quinoxaline derivatives often employs catalytic methods to enhance efficiency and scalability. For instance, titanium silicate-1 (TS-1) catalyzed reactions have been reported to produce quinoxaline derivatives efficiently . These methods are advantageous due to their scalability and the recyclability of the catalyst.
Análisis De Reacciones Químicas
Types of Reactions
9-methyl-6-(2-phenoxyethyl)-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the quinoxaline ring to its dihydro form.
Substitution: Electrophilic substitution reactions can occur at the indole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like halogens or nitro groups under acidic conditions.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxalines.
Substitution: Halogenated or nitro-substituted derivatives.
Aplicaciones Científicas De Investigación
Anticancer Activity
9-methyl-6-(2-phenoxyethyl)-6H-indolo[2,3-b]quinoxaline has been investigated for its anticancer properties. Research indicates that compounds within the indoloquinoxaline family exhibit significant cytotoxic effects against various cancer cell lines. For example, studies have shown that derivatives of this compound can inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms such as DNA intercalation and kinase inhibition .
Case Study: In vitro assays demonstrated that certain derivatives exhibited IC50 values comparable to established chemotherapeutics against human tumor cell lines, suggesting a potential role in cancer therapy .
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. Research has identified its effectiveness against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics. The mechanism involves disrupting bacterial cell membranes and inhibiting essential cellular processes .
Case Study: A study highlighted the efficacy of quinoxaline derivatives against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), with minimal inhibitory concentrations (MIC) demonstrating superior activity compared to standard antibiotics .
Organic Electronics
In the field of materials science, this compound is being explored for applications in organic semiconductors and dyes. Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic devices, where it can enhance charge transport and stability.
Mecanismo De Acción
The mechanism of action of 9-methyl-6-(2-phenoxyethyl)-6H-indolo[2,3-b]quinoxaline involves its interaction with specific molecular targets. For instance, it has been shown to inhibit kinase activity by binding to the ATP-binding site of kinases, thereby blocking phosphorylation events crucial for cell signaling . This inhibition can lead to the suppression of tumor growth and proliferation.
Comparación Con Compuestos Similares
Similar Compounds
Quinoxaline: A simpler structure with similar biological activities.
Pyrrolo[2,3-b]quinoxaline: Known for its antioxidant and anticancer properties.
Quinoline: Another nitrogen-containing heterocycle with broad applications in medicinal chemistry.
Uniqueness
9-methyl-6-(2-phenoxyethyl)-6H-indolo[2,3-b]quinoxaline stands out due to its unique indoloquinoxaline core and phenoxyethyl substituent, which confer distinct biological activities and potential therapeutic applications .
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Actividad Biológica
9-methyl-6-(2-phenoxyethyl)-6H-indolo[2,3-b]quinoxaline is a synthetic compound belonging to the quinoxaline family, noted for its diverse biological activities. This article delves into its biological activity, focusing on antimicrobial properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C23H19N3O, with a molecular weight of approximately 365.42 g/mol. The compound features a unique indoloquinoxaline core that contributes to its biological activity.
Property | Value |
---|---|
Molecular Formula | C23H19N3O |
Molecular Weight | 365.42 g/mol |
IUPAC Name | 9-methyl-6-(2-phenoxyethyl)indolo[3,2-b]quinoxaline |
CAS Number | 638136-21-7 |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of quinoxaline derivatives, including this compound. This compound has shown significant activity against various bacterial strains, particularly those resistant to conventional antibiotics.
Key Findings:
- Inhibition of Methicillin-resistant Staphylococcus aureus (MRSA) : The compound demonstrated potent antibacterial activity against MRSA with minimal inhibitory concentrations (MICs) ranging from 0.98 to 1.95 mg/L, indicating its potential as a new therapeutic agent against antibiotic-resistant bacteria .
- Effectiveness Against Enterococcus Species : It also exhibited strong activity against vancomycin-resistant Enterococcus faecium and Enterococcus faecalis (VRE), with MIC values as low as 0.25 mg/L .
The mechanism by which this compound exerts its antibacterial effects involves:
- Inhibition of Kinase Activity : The compound binds to the ATP-binding site of kinases, blocking phosphorylation events critical for bacterial cell signaling and proliferation.
- Disruption of Biofilm Formation : It has been shown to effectively prevent biofilm formation by MRSA and VRE strains, which is crucial for their pathogenicity .
Case Study 1: Efficacy Against Biofilms
A study assessed the ability of various quinoxaline derivatives to disrupt biofilm formation in MRSA and VRE strains. The results indicated that this compound significantly reduced biofilm biomass compared to standard antibiotics like vancomycin and linezolid .
Case Study 2: Comparative Analysis with Other Antibiotics
In a comparative analysis involving multiple quinoxaline derivatives, it was found that this compound outperformed several conventional antibiotics in terms of both MIC values and biofilm disruption capabilities .
Propiedades
IUPAC Name |
9-methyl-6-(2-phenoxyethyl)indolo[3,2-b]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O/c1-16-11-12-21-18(15-16)22-23(25-20-10-6-5-9-19(20)24-22)26(21)13-14-27-17-7-3-2-4-8-17/h2-12,15H,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQBQVPDAQTCHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=NC4=CC=CC=C4N=C23)CCOC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.